3,3',5-Triiodo-N-hydroxy-L-thyronine
Description
Properties
Molecular Formula |
C₁₅H₁₂I₃NO₅ |
|---|---|
Molecular Weight |
666.97 |
Origin of Product |
United States |
Scientific Research Applications
Thyroid Hormone Research
Reverse triiodothyronine is pivotal in understanding thyroid function and disorders. It serves as a key compound in studies investigating conditions such as:
- Hypothyroidism : Research indicates that rT3 levels can be elevated in hypothyroid patients, providing insights into the hormonal balance and the body's compensatory mechanisms during thyroid deficiency .
- Hyperthyroidism : The compound is also studied for its role in hyperthyroid states, where its levels may be suppressed. Understanding these dynamics aids in developing treatment strategies .
Pharmaceutical Development
The pharmaceutical industry utilizes reverse triiodothyronine in the development of therapeutic agents for thyroid-related diseases. Its applications include:
- Medication Formulation : rT3 is explored as a potential treatment for conditions resistant to standard therapies, such as major depressive disorders where traditional treatments have failed .
- Fat Loss Supplements : Compounds like rT3 are included in weight loss formulations due to their ability to enhance metabolic rates and promote fat oxidation .
Endocrinology Studies
In endocrinology, reverse triiodothyronine is employed to investigate the effects of thyroid hormones on various metabolic processes:
- Metabolic Regulation : Studies show that rT3 can influence basal metabolic rates and energy expenditure, making it a focus for research on obesity and metabolic syndrome .
- Cellular Mechanisms : The compound has been shown to interact with thyroid hormone receptors, influencing gene expression related to growth and metabolism .
Clinical Diagnostics
Reverse triiodothyronine is utilized in clinical settings for diagnostic purposes:
- Thyroid Function Tests : Measurement of rT3 levels helps clinicians assess thyroid function and diagnose disorders such as euthyroid sick syndrome, where patients exhibit altered hormone levels without intrinsic thyroid disease .
- Monitoring Treatment Efficacy : Clinicians monitor rT3 levels to evaluate the effectiveness of thyroid hormone replacement therapies.
Animal Studies
In veterinary medicine, reverse triiodothyronine is used to assess thyroid function in animals:
- Veterinary Diagnostics : Studies involving pets and livestock utilize rT3 measurements to diagnose thyroid disorders, aiding in appropriate treatment plans .
- Research on Animal Physiology : Animal models are employed to understand the physiological effects of rT3 on growth and metabolism, providing insights applicable to both human and veterinary medicine .
Case Study 1: Depression Treatment Augmentation
A long-term study involving 17 patients with major refractory unipolar depression showed that 14 patients experienced sustained improvement when treated with rT3 alongside traditional SSRIs. The average dosage was higher than the standard therapeutic dose, indicating potential for increased efficacy at higher concentrations .
Case Study 2: Metabolic Effects in Diabetic Models
In a study involving streptozotocin-treated rats, administration of rT3 was found to protect against renal damage through modulation of inflammatory pathways. This suggests its potential role in managing diabetic complications by influencing metabolic pathways at the cellular level .
Data Summary Table
Comparison with Similar Compounds
Structural Analog: 3,3',5-Triiodo-L-thyronine (T3)
T3 is the biologically active form of thyroid hormone, produced via deiodination of T4 in peripheral tissues . Key differences between T3 and N-hydroxy-T3 include:
T3 induces DNA synthesis in pancreatic acinar cells and renal proximal tubules via nuclear receptor activation , whereas N-hydroxy-T3's activity in such pathways remains unstudied.
Prohormone Analog: 3,3',5,5'-Tetraiodo-L-thyronine (T4)
T4 serves as the precursor to T3, with a fourth iodine atom at the 5' position. Unlike N-hydroxy-T3, T4 exhibits lower receptor affinity and requires deiodination to T3 for full activity . Key contrasts include:
Reverse Isomer: 3,3',5'-Triiodo-L-thyronine (rT3)
rT3, an inactive metabolite of T4, differs from N-hydroxy-T3 in iodine placement (5' vs. 5 position) and biological function:
Acetylated Derivatives: N-Acetyl-3,5-diiodo-L-tyrosine
This compound, used in thyroid hormone biosynthesis studies , shares structural features with N-hydroxy-T3 but lacks the triiodinated thyronine backbone:
| Property | N-Acetyl-3,5-diiodo-L-tyrosine | N-hydroxy-T3 |
|---|---|---|
| Functional Group | Acetylated amino acid | Hydroxylamine-substituted thyronine |
| Role | Inhibits pepsin activity | Potential TR modulator (hypothesized) |
Deuterated Analogs: N-Acetyl-3,3,5-triiodo-L-thyronine-d3
Deuterated forms like this are used as internal standards in mass spectrometry , contrasting with N-hydroxy-T3's research applications:
| Property | N-Acetyl-T3-d3 | N-hydroxy-T3 |
|---|---|---|
| Isotopic Label | Deuterium at three positions | No isotopic label |
| Application | Metabolic tracing | Functional studies |
Research Implications and Gaps
N-hydroxy-T3's unique structure positions it as a tool for investigating TR ligand specificity and transport mechanisms. However, critical gaps persist:
- Receptor Binding Affinity: No direct data on TRα/TRβ interaction .
- Metabolic Fate : The hydroxylamine group may confer resistance to deiodinases or enhance renal clearance.
- Toxicological Profile : Safety data are absent, unlike T3, which has established handling protocols .
Preparation Methods
Iodination of 3,5-L-Di-iodo-Thyronine
The primary synthesis involves iodinating 3,5-L-di-iodo-thyronine, a precursor prepared via methods outlined in British Patents 643,089 and 671,070. The reaction employs iodine-potassium iodide (I₂/KI) solutions in alkaline media, with the choice of solvent system critically influencing yield and purity:
-
Ammonia/Methanol System :
Dissolving 3,5-L-di-iodo-thyronine (1.05 g) in ammonia (specific gravity 0.880, 40 mL) and methanol (40 mL) enables iodination at room temperature. Post-reaction evaporation under reduced pressure removes volatile solvents, followed by acidification to pH 4 with HCl to precipitate crude T3 contaminated with ~10% thyroxine. Yield: 70–75%. -
Ethylamine System :
Substituting ammonia with 33% aqueous ethylamine increases yield to 75–80% while reducing thyroxine formation compared to NaOH-mediated reactions (pH 14, yield: 70–75%). -
Carbonate-Bicarbonate Buffer (pH 9–10) :
Lower yields (~45%) occur due to increased thyroxine byproduct formation, highlighting pH-dependent selectivity.
Table 1: Comparative Iodination Conditions and Outcomes
Racemic and Enantiomeric Syntheses
The patent also describes synthesizing DL- and D-tri-iodo-thyronine variants using corresponding di-iodo precursors. For example, DL-tri-iodo-thyronine is prepared via iodination of DL-di-iodo-thyronine in ammonia/methanol, followed by analogous purification steps.
Purification and Isolation Techniques
Acid Precipitation and Filtration
Crude T3 is dissolved in boiling 2N HCl (300 mL) to solubilize contaminants, while thyroxine hydrochloride precipitates and is removed via filtration. Adjusting the filtrate to pH 4 with NaOH reprecipitates T3, yielding a product with ~10% thyroxine content.
Chromatographic Separation
Final purification employs column chromatography on kieselguhr (diatomaceous earth) using 20% chloroform in n-butanol equilibrated with 0.5N NaOH. This method resolves T3 from thyroxine, with each run processing 80–100 mg of crude material on a 50 g kieselguhr column. The purified T3 exhibits:
Analytical Characterization
Physicochemical Properties
T3’s properties are critical for pharmaceutical formulation:
Table 2: Physicochemical Properties of 3,3',5-Triiodo-L-Thyronine
| Property | Value |
|---|---|
| Melting Point | 234–238°C (literature) |
| Optical Rotation | (1 N HCl:ethanol, 1:2) |
| Solubility | Insoluble in water, ethanol; soluble in dilute alkalis |
| pKa | 8.4–8.5 (estimated) |
Spectroscopic and Chromatographic Methods
-
UV-Vis Spectroscopy : Absorption maxima correlate with iodinated aromatic systems.
-
HPLC : Reverse-phase methods with UV detection validate purity, separating T3 from T4 and precursors.
Pharmaceutical Formulations and Applications
Dosage Forms
T3 is formulated as tablets, capsules, powders, or sterile parenteral liquids. The sodium salt (liothyronine sodium) is preferred for enhanced solubility and bioavailability.
Therapeutic Uses
-
Hypothyroidism : Rapid-acting replacement therapy due to shorter half-life than thyroxine.
-
Metabolic Studies : Used to investigate thyroid hormone receptor interactions and mitochondrial activity (e.g., GPDH induction).
Challenges and Optimization Strategies
Byproduct Management
Thyroxine contamination remains a key issue, necessitating rigorous chromatographic purification. Alternatives like selective iodination catalysts or modified protecting groups are under investigation.
Q & A
Basic Research Questions
Q. What are the recommended protocols for dissolving 3,3',5-Triiodo-N-hydroxy-L-thyronine (T3) for in vitro applications?
- Methodology : Dissolve T3 in 4M NH₄OH in methanol at a concentration of 5 mg/mL to yield a colorless to light yellow, clear to slightly hazy solution. Vortex gently and filter sterilize if required for cell culture. Store aliquots at -20°C to prevent degradation .
- Note : Avoid aqueous buffers without organic solvents, as T3 has limited solubility in water.
Q. How should T3 be stored to maintain stability in laboratory settings?
- Storage : Store T3 as a lyophilized powder at -20°C in a tightly sealed container under inert gas (e.g., argon) to prevent oxidation. Reconstituted solutions should be used immediately or stored at -20°C for short-term use (≤1 month). Avoid freeze-thaw cycles .
Q. What are the standard assays for quantifying T3 in biological samples?
- Analytical Methods :
- Double Antibody Radioimmunoassay (RIA) : Traditional method for detecting T3 in serum or cell lysates, with high specificity for thyroid hormone receptors .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides higher sensitivity and specificity, particularly for distinguishing T3 from structural analogs like reverse T3 (rT3) or thyroxine (T4) .
Q. What safety precautions are critical when handling T3 in the lab?
- Safety Protocols :
- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or aerosols.
- Dispose of waste via certified hazardous waste channels, as T3 may have embryotoxic or mutagenic potential .
Advanced Research Questions
Q. How can researchers optimize T3-mediated transfection efficiency in 293T cells?
- Experimental Design :
- Pre-treat cells with T3 (10–100 nM) for 24 hours to enhance receptor expression (TRα/TRβ).
- Use lipid-based transfection reagents compatible with hormone-treated cells. Validate efficiency via luciferase reporter assays under thyroid response element (TRE) promoters .
Q. What mechanisms underlie the contradictory roles of reverse T3 (rT3) in thyroid hormone signaling?
- Data Contradiction Analysis :
- Traditional View : rT3 is considered inactive at TRα/TRβ receptors, with ~1,000-fold lower binding affinity than T3 .
- Emerging Evidence : rT3 activates cytoplasmic TRΔα1 isoforms, triggering actin polymerization in astrocytes and neurons. This suggests context-dependent activity in fetal development or metabolic stress .
- Methodological Insight : Use TRΔα1-specific knockdown models and actin polymerization assays (e.g., phalloidin staining) to dissect rT3-specific pathways .
Q. How does T3 modulate hepatic FGF21 expression, and what are the implications for metabolic studies?
- Mechanistic Insight :
- T3 binds to hepatic TRβ, upregulating FGF21 via PPARα co-activation. This enhances glucose uptake and fatty acid oxidation.
- Experimental Validation : Use TRβ-knockout mice or siRNA-mediated PPARα silencing to isolate T3-FGF21 interactions. Measure FGF21 serum levels via ELISA post-T3 administration .
Q. What are the limitations of using T3 in studying central nervous system (CNS) maturation?
- Critical Analysis :
- Blood-Brain Barrier (BBB) Penetrance : T3’s polar structure limits passive diffusion; use intracerebroventricular (ICV) delivery or TRα-specific agonists for targeted CNS studies.
- Developmental Timing : T3’s effects on neurogenesis are stage-specific. Validate dosing windows using embryonic stem cell models or timed-pregnant rodents .
Q. How can researchers resolve discrepancies in T3’s proliferative vs. apoptotic effects in cancer models?
- Case Study : In poorly differentiated hepatocarcinoma cells overexpressing TRβ1, T3 (10–100 nM) stimulates proliferation via ERK/MAPK pathways. In contrast, in thyroid cancer cells, T3 induces apoptosis via p53 upregulation.
- Resolution Strategy : Perform transcriptomic profiling (RNA-seq) to identify cell-type-specific TRβ interactomes and validate with kinase inhibitors (e.g., MEK inhibitors) .
Methodological Resources
- Analytical Standards : Reference LC-MS/MS parameters from Zhang et al. (2005) for T3 quantification, with electrospray ionization (ESI+) and MRM transitions m/z 651 → 605 .
- Cell Culture : Use sterile T3 preparations (e.g., Sigma T5516) for long-term studies, as non-sterile batches may introduce endotoxins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
